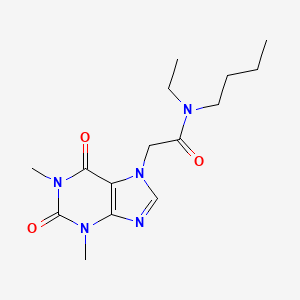![molecular formula C29H32N4O3 B3978220 N-{2-[4-(diphenylacetyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B3978220.png)
N-{2-[4-(diphenylacetyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide
Übersicht
Beschreibung
N-{2-[4-(diphenylacetyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as DPPE or Diphenylpiperazine. DPPE has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of DPPE is not fully understood. However, it is believed to act as a modulator of the dopaminergic, serotonergic, and adrenergic systems in the brain. DPPE has been shown to bind to the dopamine D2 receptor and inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain. This mechanism of action is similar to that of typical antipsychotic drugs.
Biochemical and Physiological Effects
DPPE has been shown to produce a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are believed to contribute to the development of several diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPPE has also been shown to possess significant analgesic properties, making it a potential candidate for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
DPPE has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. DPPE is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, DPPE does have some limitations. It is a relatively new compound, and its pharmacokinetics and toxicity profile have not been fully characterized. Therefore, caution must be exercised when using DPPE in lab experiments.
Zukünftige Richtungen
DPPE has significant potential for future research. One area of interest is the development of DPPE-based drugs for the treatment of various diseases. DPPE has been shown to possess significant antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, DPPE has been shown to possess significant analgesic properties, making it a potential candidate for the treatment of chronic pain. Further research is needed to fully characterize the pharmacokinetics and toxicity profile of DPPE and to develop safe and effective DPPE-based drugs for clinical use.
Conclusion
In conclusion, DPPE is a promising compound with significant potential for future research. Its synthesis method is relatively straightforward, and it has been shown to possess a wide range of pharmacological activities. DPPE has been found to exhibit significant antioxidant, neuroprotective, and analgesic properties, making it a potential candidate for the treatment of various diseases. However, further research is needed to fully characterize the pharmacokinetics and toxicity profile of DPPE and to develop safe and effective DPPE-based drugs for clinical use.
Wissenschaftliche Forschungsanwendungen
DPPE has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. DPPE has also been shown to possess significant antioxidant and neuroprotective properties.
Eigenschaften
IUPAC Name |
N-[2-[4-(2,2-diphenylacetyl)piperazin-1-yl]ethyl]-N'-(4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O3/c1-22-12-14-25(15-13-22)31-28(35)27(34)30-16-17-32-18-20-33(21-19-32)29(36)26(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-15,26H,16-21H2,1H3,(H,30,34)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPNCQRQSHZPGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-fluorobenzoate](/img/structure/B3978139.png)
![propyl 4-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B3978145.png)
![N-phenyl-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3978152.png)


![N,N-diethyl-4-methoxy-3-{[(2-nitrophenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B3978178.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B3978186.png)

![4-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B3978201.png)


![3-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3978231.png)
![3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3978238.png)
